molecular formula C18H13N3OS2 B5970438 2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5970438
M. Wt: 351.4 g/mol
InChI Key: JZVVEUIFJSMJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in the field of scientific research due to its potential applications in pharmacology and biochemistry. This compound is a thienopyrimidine derivative that has been synthesized through various methods and has shown promising results in laboratory experiments.

Mechanism of Action

The mechanism of action of 2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, it has been proposed that this compound inhibits the activity of protein kinases and phosphodiesterases, which are involved in various cellular processes such as cell division, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits biochemical and physiological effects such as inhibition of tumor cell growth, reduction of inflammation, and inhibition of microbial growth. This compound has also been found to affect various signaling pathways in cells, which may contribute to its pharmacological effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potential as a pharmacological tool for studying protein kinases and phosphodiesterases. However, the limitations of using this compound include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential as a therapeutic agent for various diseases. Additionally, this compound may be studied for its potential use in combination therapy with other drugs.

Synthesis Methods

The synthesis of 2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of ammonium acetate to form 2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one. This intermediate compound is then reacted with 2-chloromethylpyridine hydrochloride to form the final product.

Scientific Research Applications

2-mercapto-6-phenyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown potential applications in pharmacology and biochemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied for its potential use as an inhibitor of protein kinases and phosphodiesterases.

properties

IUPAC Name

6-phenyl-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17-14-10-15(12-6-2-1-3-7-12)24-16(14)20-18(23)21(17)11-13-8-4-5-9-19-13/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVVEUIFJSMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)NC(=S)N(C3=O)CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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